![molecular formula C23H20Cl3N5O4S B1228339 3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK-810388 is a synthetic compound known for its potent anticoagulant properties. It is a member of the thiophene-anthranilamide class of compounds and has been studied extensively for its ability to inhibit factor Xa, a crucial enzyme in the blood coagulation cascade .
Preparation Methods
The synthesis of ZK-810388 involves multiple steps, starting with the preparation of the thiophene core, followed by the introduction of various functional groups to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the thiophene core: This is achieved through a series of reactions involving halogenation, nitration, and reduction.
Functionalization: Introduction of chloro and methoxy groups to the phenyl ring, followed by the attachment of the pyridinylcarbamoyl group.
Final assembly: Coupling of the functionalized thiophene with the anthranilamide moiety under specific reaction conditions.
Industrial production methods for ZK-810388 are optimized to ensure high yield and purity, often involving large-scale batch reactions and stringent purification processes.
Chemical Reactions Analysis
ZK-810388 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZK-810388 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of thiophene-anthranilamide derivatives.
Biology: Investigated for its effects on various biological pathways, particularly those involving blood coagulation.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders due to its factor Xa inhibitory activity.
Industry: Utilized in the development of new anticoagulant drugs and as a reference compound in pharmaceutical research
Mechanism of Action
ZK-810388 exerts its effects by inhibiting factor Xa, an enzyme that plays a central role in the conversion of prothrombin to thrombin during the blood coagulation process. By binding to the active site of factor Xa, ZK-810388 prevents the formation of thrombin, thereby inhibiting the coagulation cascade and reducing the risk of clot formation .
Comparison with Similar Compounds
ZK-810388 is compared with other similar compounds such as ZK-814048 and ZK-813039. These compounds share a similar thiophene-anthranilamide structure but differ in their functional groups and pharmacokinetic profiles. ZK-810388 is unique in its high potency, selectivity, and favorable oral pharmacokinetics, making it a promising candidate for further development as an anticoagulant .
Similar Compounds
ZK-814048: Another thiophene-anthranilamide compound with potent factor Xa inhibitory activity.
Properties
Molecular Formula |
C23H20Cl3N5O4S |
|---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[4,5-dihydro-1,3-oxazol-2-yl(methyl)amino]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20Cl3N5O4S/c1-31(23-27-5-6-35-23)10-12-11-36-20(18(12)26)22(33)30-19-15(7-14(25)8-16(19)34-2)21(32)29-17-4-3-13(24)9-28-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,30,33)(H,28,29,32) |
InChI Key |
FBXIHZSULWMHJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC(=C1Cl)C(=O)NC2=C(C=C(C=C2OC)Cl)C(=O)NC3=NC=C(C=C3)Cl)C4=NCCO4 |
Synonyms |
3-chloro-N-(4-chloro-2-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-methoxyphenyl)-4-(((4,5-dihydro-2-oxazolyl)methylamino)methyl)-2-thiophenecarboxamide ZK 810388 ZK-810388 ZK810388 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


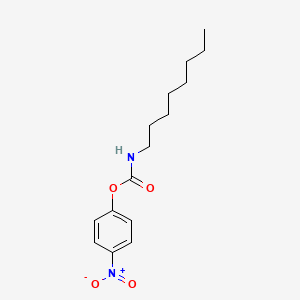
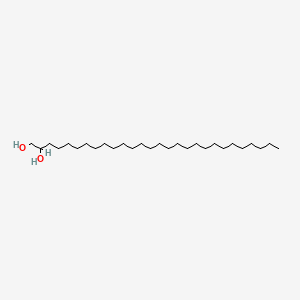
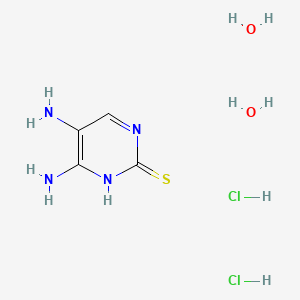

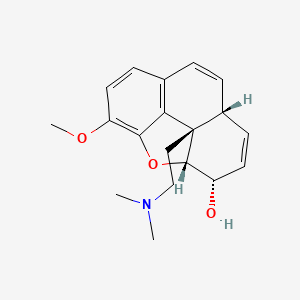

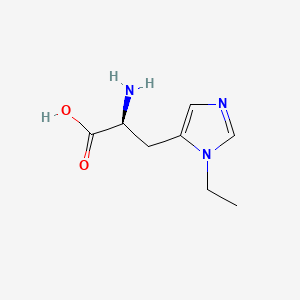

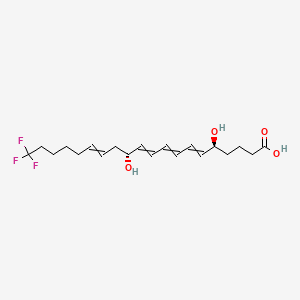
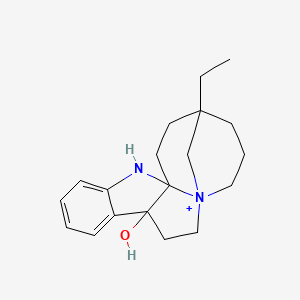
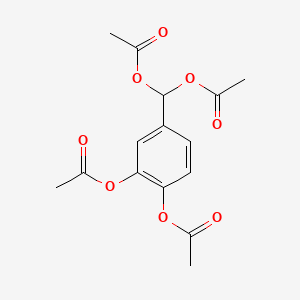

![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)
